Product packaging for Oxaydo(Cat. No.:CAS No. 52446-25-0)

Oxaydo

Cat. No.: B3026203
CAS No.: 52446-25-0
M. Wt: 337.8 g/mol
InChI Key: IGNAMRAQFUFUMH-KCTCKCTRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Background and Research Applications Oxaydo is the brand name for an immediate-release oral formulation of oxycodone hydrochloride (HCl), an opioid agonist. Its primary research applications focus on its unique abuse-deterrent properties, its pharmacokinetic profile, and its mechanism of action as a potent analgesic. As a semi-synthetic opioid derived from thebaine, oxycodone is a subject of study in neuropharmacology, substance use research, and pain management pathways . This compound is supplied strictly for non-clinical laboratory research and is classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or human consumption purposes. Mechanism of Action Oxycodone and its active metabolites, including oxymorphone, are opioid agonists that exert their primary effects by selectively binding to mu-opioid receptors in the central nervous system and peripheral tissues . This binding activates the G protein-coupled receptor signaling pathway, which inhibits N-type voltage-operated calcium channels. The subsequent modulation of neuronal activity results in the inhibition of responses to painful stimuli . Under conditions of inflammation or hyperalgesia, opioid receptors are upregulated and transported to nerve terminals, making the system a key area of investigation . Research Value and Key Features The principal research value of this compound, compared to generic oxycodone, lies in its incorporated AVERSION technology, a proprietary abuse-deterrent formulation . This technology utilizes inactive ingredients, including sodium lauryl sulfate, to deter intranasal misuse by causing nasal irritation if the tablet is crushed and snorted . Furthermore, the formulation includes polyethylene oxide, which forms a viscous gel that impedes the extraction of the active ingredient for intravenous injection, making it a valuable compound for studying substance misuse deterrents . From a pharmacokinetic perspective, oxycodone has an oral bioavailability of 60-87% and is extensively metabolized in the liver, primarily by the CYP3A4/5 and CYP2D6 enzymes, producing active and inactive metabolites . Researchers value studying the impact of CYP450 inhibitors and inducers on oxycodone's metabolic pathway .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20ClNO4 B3026203 Oxaydo CAS No. 52446-25-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R,4aS,7aR,12bS)-4a-hydroxy-9-methoxy-1,2,3,4,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4.ClH/c1-21-11-3-2-9-8-12-17(20)5-4-10(19)15-16(17,6-7-18-12)13(9)14(11)22-15;/h2-3,12,15,18,20H,4-8H2,1H3;1H/t12-,15+,16+,17-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNAMRAQFUFUMH-KCTCKCTRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(CC4C5(C3(CCN4)C(O2)C(=O)CC5)O)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4)[C@@H](O2)C(=O)CC5)O)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76-42-6 (Parent), 25333-72-6 (Terephthalate)
Record name Oxycodone hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124-90-3, 52446-25-0
Record name Oxycodone hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Noroxycodone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052446250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 52446-25-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NOROXYCODONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3M7LQ6Q2Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Receptor Level Pharmacology of Oxycodone Constituent

Opioid Receptor Binding Affinity and Selectivity

Oxycodone is a semi-synthetic opioid that exerts its pharmacological effects through interactions with opioid receptors, which are part of the G-protein coupled receptor (GPCR) family. ovid.comnih.gov Its clinical efficacy is primarily derived from its agonist activity at these receptors, located in the central nervous system (CNS) and peripheral tissues. drugbank.com The three main classical opioid receptors are mu (μ), delta (δ), and kappa (κ). frontiersin.org Oxycodone demonstrates a distinct binding profile, with a primary affinity for the mu-opioid receptor (MOR) and weaker interactions with kappa and delta receptors. nih.govresearchgate.net

The principal molecular target for oxycodone is the mu-opioid receptor (MOR). acs.orgnih.govresearchgate.net Like other opioid analgesics, oxycodone functions as a MOR agonist. drugbank.comacs.org Activation of the MOR by an agonist like oxycodone is responsible for a range of its central effects. wikipedia.org The binding of oxycodone to the MOR initiates a conformational change in the receptor, which triggers intracellular signaling cascades. anesthesiaexperts.com This engagement is the foundational step for its primary pharmacological actions. acs.orgnih.gov While morphine is the prototypical opioid with a high affinity for MOR, oxycodone's affinity is reported to be 5 to 40 times lower, depending on the specific study. frontiersin.org

While oxycodone is a selective agonist for the MOR, it also exhibits activity at kappa (κ) and delta (δ) opioid receptors, although with a significantly lower affinity. nih.govresearchgate.net Some studies suggest that the analgesic effects of oxycodone may be mediated in part by its interaction with κ-opioid receptors. researchgate.netuq.edu.au Research indicates that at higher concentrations, the pharmacological profile of oxycodone may involve these other receptor types. frontiersin.orguq.edu.au For instance, some antinociceptive effects have been shown to be attenuated by selective kappa-opioid receptor antagonists. uq.edu.au Furthermore, studies using mu-opioid receptor knock-out mice suggest that the delta-opioid receptor may contribute to the antinociceptive effects of oxycodone, particularly at the supraspinal level. tmu.edu.tw

The affinity of a ligand for a receptor is quantitatively described by the inhibition constant (K_i), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the presence of a radioligand. A lower K_i value indicates a higher binding affinity. researchgate.net Studies have consistently shown that oxycodone has a higher affinity for the mu-opioid receptor compared to the kappa and delta receptors. researchgate.net This differential affinity dictates its primary mechanism of action at typical concentrations.

One study reported a K_i value of 18 nmol/l for oxycodone at the mu-opioid receptor, compared to 677 nmol/l at the kappa-opioid receptor and 958 nmol/l at the delta-opioid receptor. researchgate.net Other research places oxycodone's K_i for the human MOR in the range of 1-100 nM. ovid.comzenodo.orgnih.gov This confirms its preferential binding to the mu receptor.

ReceptorBinding Affinity (K_i)
Mu (μ) Opioid Receptor18 nmol/L
Kappa (κ) Opioid Receptor677 nmol/L
Delta (δ) Opioid Receptor958 nmol/L

Data sourced from Monory et al., 1999, as cited in Ross et al., 2017. researchgate.net

Molecular Mechanisms of Opioid Receptor Activation

Opioid receptors, including the mu, delta, and kappa subtypes, are members of the G-protein-coupled receptor (GPCR) superfamily. nih.govnih.gov These receptors are characterized by seven transmembrane domains. anesthesiaexperts.compainphysicianjournal.com The binding of an agonist like oxycodone to an opioid receptor initiates a cascade of intracellular events. nih.gov Opioid receptors are coupled to inhibitory G-proteins (G_i/o). wikipedia.orgnih.gov

Upon agonist binding, the receptor activates the G-protein, causing the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. youtube.com This leads to the dissociation of the G-protein into its Gα_i/o and Gβγ subunits. nih.govyoutube.com The activated Gα_i/o subunit then inhibits the enzyme adenylyl cyclase. nih.govyoutube.comnih.gov This inhibition reduces the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgpainphysicianjournal.comyoutube.com A decrease in cAMP levels leads to reduced activity of cAMP-dependent protein kinases, such as Protein Kinase A (PKA), altering the phosphorylation state and activity of various intracellular proteins and ion channels. nih.gov

A crucial consequence of opioid receptor activation is the modulation of ion channel activity, which leads to a decrease in neuronal excitability and neurotransmitter release. nih.gov Both the Gα and Gβγ subunits of the activated G-protein can interact with downstream effectors. nih.gov The Gβγ subunit, in particular, directly interacts with and inhibits N-type voltage-operated calcium channels. drugbank.comyoutube.comnih.gov

This inhibition of N-type calcium channels is a primary mechanism by which opioids suppress the release of neurotransmitters from presynaptic terminals. nih.gov By preventing the influx of calcium that is necessary for vesicle fusion and neurotransmitter release, the propagation of pain signals is diminished. youtube.com This modulation is voltage-dependent, meaning it can be partially overcome by strong depolarization of the cell membrane. nih.gov The coupling between the mu-opioid receptor and the N-type calcium channel involves a pertussis toxin-sensitive G-protein, confirming the role of the G_i/o family in this process. nih.gov

Downstream Cellular Signaling Cascades (e.g., Adenylate Cyclase Inhibition, cAMP Regulation)

Oxycodone, the active constituent in Oxaydo, exerts its pharmacological effects by interacting with G-protein coupled receptors (GPCRs), primarily the mu (μ), but also the kappa (κ) and delta (δ) opioid receptors. drugbank.comnih.gov The binding of oxycodone to these receptors initiates a cascade of intracellular events that modulate neuronal activity. Opioid receptors are coupled to inhibitory G-proteins (Gαi/o). nih.govnih.gov

Upon agonist binding, the G-protein releases its guanosine diphosphate (GDP) and binds guanosine triphosphate (GTP), leading to the dissociation of the Gαi/o subunit from the Gβγ subunit complex. nih.govnih.gov Both dissociated subunits then interact with various intracellular effector systems.

A primary downstream effect is the inhibition of the enzyme adenylate cyclase. patsnap.comnih.govfrontiersin.org This enzyme is responsible for converting adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a critical second messenger in numerous cellular processes. patsnap.comfrontiersin.org By inhibiting adenylate cyclase, oxycodone causes a decrease in the intracellular concentration of cAMP. nih.govpatsnap.com This reduction in cAMP levels leads to decreased activity of cAMP-dependent protein kinases, such as protein kinase A (PKA), which in turn reduces the phosphorylation of key intracellular proteins involved in neuronal signaling. nih.govescholarship.org The ultimate effect of this cascade is a decrease in the release of nociceptive (pain-signaling) neurotransmitters, such as substance P and glutamate. patsnap.com

Furthermore, the dissociated G-protein subunits have other effects that contribute to neuronal hyperpolarization and reduced excitability. The Gβγ subunit can directly interact with ion channels, leading to an opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and an increased outflow of potassium ions (K+). patsnap.com Simultaneously, the activation of the opioid receptor inhibits N-type voltage-gated calcium channels, decreasing the influx of calcium ions (Ca2+) into the neuron. drugbank.compatsnap.comfrontiersin.org The combination of increased K+ efflux and decreased Ca2+ influx makes the neuron more negatively charged (hyperpolarized), rendering it less likely to fire an action potential and transmit pain signals. patsnap.comnih.gov

Chronic exposure to opioids can lead to adaptive changes in this signaling pathway, such as a sensitization or upregulation of the adenylate cyclase system, which can result in a "cAMP overshoot" upon cessation of the drug, a phenomenon linked to tolerance and withdrawal. nih.govbiorxiv.org

StepEventKey Molecules InvolvedCellular Outcome
1Receptor BindingOxycodone, Mu-Opioid Receptor (GPCR)Conformational change in the receptor
2G-Protein ActivationGαi/o, Gβγ, GDP, GTPDissociation of Gαi/o and Gβγ subunits
3Enzyme InhibitionAdenylate Cyclase, ATPDecreased production of cAMP from ATP
4Ion Channel ModulationPotassium (K+) channels, Calcium (Ca2+) channelsIncreased K+ efflux, Decreased Ca2+ influx
5Final EffectNociceptive Neurotransmitters (e.g., Substance P)Neuronal hyperpolarization and reduced neurotransmitter release

Structure-Activity Relationships of Oxycodone Relevant to Opioid Receptor Interactions

Oxycodone is a semi-synthetic opioid that belongs to the phenanthrene (B1679779) or morphinan (B1239233) class of compounds. painphysicianjournal.comacs.org It is synthesized from thebaine, an alkaloid found in the opium poppy. wikipedia.org The specific chemical structure of oxycodone is fundamental to its affinity and efficacy at opioid receptors, distinguishing it from other morphinans like morphine and codeine.

The foundational structure for opioid activity is the morphinan skeleton, which provides the rigid three-dimensional conformation necessary for receptor binding. acs.org A common pharmacophore for mu-opioid receptor ligands consists of two essential features: a protonated amine (typically a tertiary amine) and an aromatic ring, often with a phenolic hydroxyl group. lboro.ac.uk The spatial arrangement between the nitrogen atom and the aromatic ring is critical for effective interaction with the receptor.

Key structural features of the oxycodone molecule contribute to its specific pharmacological profile:

Aromatic A-Ring with 3-Methoxy Group: Unlike morphine, which has a 3-hydroxyl group, oxycodone possesses a 3-methoxy group (-OCH3). This modification affects its metabolic pathway and oral bioavailability.

Saturated C-Ring with 6-Keto Group: Oxycodone has a ketone group at the C-6 position, whereas morphine has a 6-hydroxyl group. This feature is characteristic of several potent opioids.

14-Hydroxyl Group: A crucial feature of oxycodone is the hydroxyl (-OH) group at the C-14 position. This group is absent in morphine and codeine. The 14-hydroxyl group is thought to enhance binding affinity and agonist activity at the μ-opioid receptor.

N-Methyl Group: The tertiary amine with its methyl substituent at position 17 is vital for receptor interaction, serving as the protonated site that interacts with anionic residues in the receptor's binding pocket.

The combination of these structural elements, particularly the 6-keto and 14-hydroxyl groups, defines oxycodone's interaction with the mu-opioid receptor, contributing to its distinct potency and pharmacological effects compared to other opioids.

Structural FeatureOxycodoneMorphineSignificance for Activity
C-3 Substituent Methoxy (-OCH3)Hydroxyl (-OH)Affects metabolism and bioavailability.
C-6 Substituent Keto (=O)Hydroxyl (-OH)Contributes to potency.
C-7 to C-8 Bond Single BondDouble BondAlters the conformation of the C-ring.
C-14 Substituent Hydroxyl (-OH)Hydrogen (-H)Enhances receptor binding affinity and agonist activity.
Core Skeleton MorphinanMorphinanProvides the essential rigid scaffold for receptor interaction.

Pharmacokinetics and Metabolism of Oxycodone Constituent

Absorption and Distribution Characteristics

Following administration, oxycodone is absorbed into the systemic circulation and distributed throughout the body, including to the central nervous system where it exerts its primary pharmacological effects.

Oxycodone demonstrates high oral bioavailability, generally reported to be in the range of 60% to 87%. pharmgkb.orgnih.govfda.govtga.gov.autga.gov.autga.gov.au This relatively high bioavailability, compared to some other opioids like morphine (approximately 30% tga.gov.autga.gov.autga.gov.au), is attributed to limited presystemic or first-pass metabolism in the gastrointestinal tract and liver. fda.govtga.gov.autga.gov.au While oral formulations exhibit similar bioavailability, other routes such as intranasal and sublingual administration have shown lower bioavailability, potentially due to oxycodone's relatively low lipophilicity. pharmgkb.orgnih.gov Absorption characteristics can also be influenced by factors such as sex and age. pharmgkb.orgnih.gov

Oxycodone is moderately bound to plasma proteins, with reported values ranging from 38% to 45%. pharmgkb.orgnih.gov The primary protein responsible for this binding is albumin, with a smaller contribution from α1-acid glycoprotein. pharmgkb.orgnih.gov The volume of distribution for oxycodone is approximately 2.6 L/kg. nih.gov

Table 1: Oxycodone Absorption and Distribution Characteristics

ParameterValue Range / DescriptionSource Indices
Oral Bioavailability60% - 87% pharmgkb.orgnih.govfda.govtga.gov.autga.gov.autga.gov.au
Protein Binding38% - 45% pharmgkb.orgnih.gov
Primary Binding ProteinAlbumin pharmgkb.orgnih.gov
Volume of DistributionApproximately 2.6 L/kg nih.gov
Presystemic MetabolismLow, contributing to high bioavailability fda.govtga.gov.autga.gov.au

Oxycodone crosses the blood-brain barrier (BBB) to reach the central nervous system. The transport across the BBB involves both passive diffusion and carrier-mediated transport mechanisms. diva-portal.orgresearchgate.netdiva-portal.org Research, particularly in animal models, suggests the involvement of an active influx transport mechanism. diva-portal.orgresearchgate.netdiva-portal.orgnih.govnii.ac.jp Studies using brain microdialysis in rats have indicated that the unbound concentration of oxycodone in the brain can be higher than in plasma at steady-state, with unbound brain-to-plasma concentration ratios greater than unity. researchgate.netdiva-portal.org This observation supports the presence of an active uptake process. diva-portal.orgresearchgate.netdiva-portal.org Evidence suggests this active transport may be mediated, at least in part, by a proton-coupled organic cation antiporter, as demonstrated by inhibition studies with compounds like pyrilamine. diva-portal.orgnih.govnii.ac.jp

Biotransformation Pathways and Enzyme Systems

Oxycodone undergoes extensive biotransformation, primarily in the liver, catalyzed by cytochrome P450 (CYP) enzymes. pharmgkb.orgnih.govtga.gov.autga.gov.aunih.govasm.orgmdpi.comscienceopen.comnih.govnih.govnih.govtga.gov.aunih.gov

The major metabolic pathways for oxycodone are mediated by the CYP3A4 and CYP2D6 enzyme isoforms. pharmgkb.orgnih.govtga.gov.autga.gov.aunih.govasm.orgmdpi.comscienceopen.comnih.govnih.govnih.govtga.gov.aunih.gov

The predominant metabolic pathway for oxycodone is N-demethylation, primarily catalyzed by CYP3A4. pharmgkb.orgnih.govfda.govtga.gov.autga.gov.auasm.orgmdpi.comscienceopen.comnih.govtga.gov.aunih.gov This reaction leads to the formation of noroxycodone, which is the most abundant circulating metabolite of oxycodone. pharmgkb.orgnih.govfda.govtga.gov.autga.gov.auasm.orgmdpi.comscienceopen.comnih.govtga.gov.aunih.govhug.ch Approximately 45% of a total dose of oxycodone is metabolized through this pathway. pharmgkb.orgnih.gov Some noroxycodone formation also occurs due to first-pass metabolism by CYP3A4 in the intestine. pharmgkb.orgnih.gov Noroxycodone is generally considered to be an inactive metabolite or to possess significantly lower analgesic potency compared to the parent drug. pharmgkb.orgnih.govfda.govtga.gov.aunih.govhug.ch

Table 2: CYP3A4-Mediated Metabolism

PathwayEnzymeProductContribution to MetabolismActivity/Potency Relative to Oxycodone
N-DemethylationCYP3A4Noroxycodone~45% of total doseGenerally considered inactive or much less potent pharmgkb.orgnih.govfda.govtga.gov.aunih.govhug.ch

Table 3: CYP2D6-Mediated Metabolism

PathwayEnzymeProductContribution to MetabolismActivity/Potency Relative to Oxycodone
O-DemethylationCYP2D6Oxymorphone~10% - 19% of total dosePotent mu-opioid agonist (e.g., 14x more potent hug.ch)

Both noroxycodone and oxymorphone can undergo further metabolism to form noroxymorphone, a secondary metabolite. pharmgkb.orgasm.orghug.ch This conversion is mediated by CYP2D6 (for noroxycodone) and both CYP3A4 and CYP2D6 (for oxymorphone). pharmgkb.orghug.ch

Glucuronidation Pathways of Oxycodone and its Metabolites

Glucuronidation is a significant Phase II metabolic pathway for oxycodone and its metabolites, facilitating their elimination from the body. The majority of oxycodone glucuronidation is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT2B7 and UGT2B4. wikipedia.orgnih.gov Oxymorphone, a major oxidative metabolite, is predominantly glucuronidated by UGT2B7 to form oxymorphone-3-glucuronide. wikipedia.orgnih.gov This conjugated form represents a substantial portion of the excreted oxymorphone. nih.gov While glucuronidation of oxycodone and oxymorphone is well-established, the specific UGT enzymes responsible for the glucuronidation of noroxycodone and other metabolites are less clearly defined in some literature. nih.gov

Metabolite Profiles and Their Relative Pharmacological Activities

The relative abundance of these metabolites can vary. Noroxycodone is often the major circulating metabolite. musculoskeletalkey.comuni.lu Urinary excretion profiles show that oxidative metabolites (including noroxycodone, oxymorphone, and noroxymorphone) account for a larger fraction of the dose compared to reduced metabolites. wikipedia.orguni.lu

Here is a summary of major metabolites and their formation pathways:

MetabolitePrimary Formation Pathway(s)Relative Pharmacological Activity
NoroxycodoneCYP3A4/5 N-demethylationLow/Inactive
OxymorphoneCYP2D6 O-demethylationActive (More potent in vitro)
NoroxymorphoneCYP2D6, CYP3A4 N-demethylationMinimal (Poor CNS penetration)
α- and β-Oxycodol6-keto reductionReduced affinity
α- and β-Noroxycodol6-keto reduction of noroxycodone
α- and β-Oxymorphol6-keto reduction of oxymorphone
Oxymorphone-3-glucuronideUGT2B7 glucuronidation
Noroxymorphone-3-glucuronideGlucuronidation

(Note: The pharmacological activity of some metabolites, particularly the glucuronide conjugates and some reduced forms, is less extensively characterized in the provided sources.)

Elimination and Clearance Mechanisms

Oxycodone and its metabolites are primarily eliminated from the body via the kidneys. wikipedia.orguni.lumusculoskeletalkey.comnih.gov Following administration, a significant portion of the dose is excreted in the urine as metabolites, with a smaller percentage excreted as unchanged drug. Approximately 72% of an oxycodone dose is excreted in the urine. wikipedia.org Of this, about 8% is excreted as unchanged oxycodone, 47% as oxidative metabolites, and 18% as reduced metabolites. wikipedia.org The majority of excreted oxidative metabolites, such as oxymorphone, are in their glucuronidated form, while noroxycodone is largely unconjugated upon excretion. wikipedia.org

The total plasma clearance of oxycodone in adults has been reported to be in the range of 0.8 to 1.4 L/min. musculoskeletalkey.comnih.gov The elimination half-life of oxycodone varies depending on the formulation, but is generally in the range of a few hours for immediate-release formulations. musculoskeletalkey.com

Renal and hepatic function significantly impact the clearance and elimination of oxycodone and its metabolites. Impaired liver function can lead to decreased oxycodone clearance and increased elimination half-life. nih.govnih.gov Patients with impaired renal function also exhibit prolonged elimination half-lives and reduced clearance of oxycodone and its metabolites, potentially leading to accumulation. nih.govnih.gov

Impact of Physiological Variables (e.g., Age, Gender, Pregnancy-Associated Changes)

Physiological variables such as age, gender, and pregnancy can influence the pharmacokinetic parameters of oxycodone.

Age: Age is a notable factor affecting oxycodone pharmacokinetics. Studies in pediatric populations indicate that the metabolism of oxycodone is not fully matured in very young infants (under six months), resulting in fewer metabolites formed. wikipedia.orgnih.gov Clearance of oxycodone increases with age during the first six months of life. nih.gov In older children, clearance may be higher compared to adults when normalized for body weight. In elderly patients (over 65 years), plasma concentrations and exposure to oxycodone may be higher, and clearance slightly reduced compared to younger adults, potentially due to decreased hepatic or renal function. The elimination half-life may also be prolonged in the elderly.

Gender: Differences in oxycodone metabolism between males and females have been observed. Females have been reported to have lower serum concentrations of oxycodone and oxymorphone and higher concentrations of CYP3A4/5-derived metabolites (like noroxycodone) than males. wikipedia.orgnih.gov This difference has been attributed to potentially higher CYP3A4/5 activity in females, although the clinical significance of this difference on analgesia is not fully established. wikipedia.orgnih.gov Some studies, however, have found no significant gender effect on oxycodone pharmacokinetics. nih.gov

Pregnancy: Pregnancy-associated physiological changes can affect oxycodone pharmacokinetics. Studies in pregnant women during labor have shown greater oxycodone clearance, a lower volume of distribution, and a shorter elimination half-life compared to non-pregnant women. wikipedia.orgnih.govnih.gov Oxycodone can cross the placenta, leading to similar concentrations in neonates as in the mother, although neonates may have less exposure to oxycodone metabolites, suggesting metabolites cross the placenta less efficiently. wikipedia.orgnih.govnih.gov

In Vitro Inhibition Studies of Oxycodone Metabolism

In vitro studies, often using human liver and intestinal microsomes, have provided valuable insights into the specific enzymes involved in oxycodone metabolism and the potential for drug interactions through enzyme inhibition. These studies have confirmed that CYP3A4/5 is the primary enzyme responsible for the N-demethylation of oxycodone to noroxycodone, and CYP2D6 is mainly responsible for the O-demethylation to oxymorphone. wikipedia.org

These in vitro findings highlight the potential for pharmacokinetic drug interactions when oxycodone is co-administered with inhibitors of CYP3A4/5 and/or CYP2D6, which could necessitate careful clinical monitoring.

Abuse Deterrent Formulation Technologies in Oxaydo Aversion® Technology

Fundamental Design Principles of AVERSION® Technology

The fundamental design principle of AVERSION® Technology is to address methods of product tampering by incorporating specific inactive ingredients into the tablet formulation. acurapharm.comnih.gov These ingredients, or excipients, are intended to create undesirable effects if the tablet is manipulated for abuse, while not interfering with the therapeutic effect when the medication is taken as prescribed orally. The technology aims to discourage abuse by snorting and provides barriers to abuse by injection through two primary strategies: creating a viscous gel upon contact with solvents and causing nasal irritation if the crushed tablet is inhaled. acurapharm.comnih.gov

Mechanisms of Physical and Chemical Barriers to Manipulation

AVERSION® Technology employs both physical and chemical barriers to deter abuse. mypcnow.orgfda.gov These barriers are passive mechanisms that are activated when the tablet's integrity is compromised. A physical barrier acts to prevent the entry or manipulation of a substance, while a chemical barrier utilizes substances to inhibit or deter. monash.edustudypulse.aulibretexts.orgnih.gov In the context of Oxaydo, these barriers are primarily designed to thwart attempts to prepare the drug for injection or insufflation.

While some abuse-deterrent technologies focus on making tablets physically difficult to crush or grind, the AVERSION® Technology in this compound is designed to address the consequences of crushing the tablet. nih.govmypcnow.org The formulation anticipates that a user may successfully crush the tablet; the deterrence mechanism is activated post-manipulation. The technology's primary deterrents against snorting are the aversive excipients that are released upon crushing, rather than inherent crush resistance. nih.govmass.gov

A key feature of the AVERSION® Technology is the inclusion of gelling ingredients within the tablet matrix. acurapharm.comnih.gov When the crushed tablet powder is exposed to an aqueous solvent (such as water), these ingredients cause the mixture to transform into a thick, viscous gel. nih.gov This viscosity-modulating property is a critical physical barrier. The increased viscosity of a solution can significantly impact its flow properties, making it difficult to handle and prepare for injection. nih.govjocpr.com

Table 1: Research Findings on Viscosity and Syringeability

Parameter Observation Implication for Abuse Deterrence
Aqueous Exposure Upon contact with a solvent, the formulation becomes a viscous gel. nih.gov The gelling action is intended to prevent the preparation of an injectable solution.

| Syringeability | The resulting viscous gel is designed to be difficult to draw into a syringe. nih.gov | This property serves as a significant deterrent to intravenous abuse. |

The gelling properties of the AVERSION® Technology directly inhibit drug extraction and syringeability. nih.gov The formation of a viscous gel when attempting to dissolve the crushed tablet in a solvent is designed to trap the active oxycodone hydrochloride within the gel matrix. nih.gov This makes it difficult to separate the drug from the excipients for injection. Consequently, the technology minimizes the ability to draw the substance into a syringe, providing a barrier to intravenous abuse. nih.gov

Integration and Mechanism of Aversive Excipients

Beyond physical and chemical barriers, AVERSION® Technology integrates aversive excipients into the formulation. acurapharm.comnih.gov Aversion involves adding substances to a product to produce an unpleasant effect if it is manipulated or used in a way other than directed. mypcnow.orgfda.gov These components are specifically chosen to create discomfort upon attempts at intranasal abuse.

A primary feature of the AVERSION® Technology in this compound is the inclusion of an inactive excipient that acts as a nasal irritant. nih.govmass.gov When the tablet is crushed and snorted, this aversive agent is intended to cause significant discomfort to the nasal passages. mass.gov The irritation of the nasal mucosa can manifest as a range of unpleasant symptoms. nih.govnih.govnih.gov Research indicates that intranasal irritation can be effectively induced by chemical stimuli. nih.gov In the case of this compound, this irritation is designed to be a sufficient deterrent to discourage this specific route of abuse. nih.gov

Table 2: Reported Symptoms of Nasal Mucosal Irritation

Symptom Type Specific Manifestations Source
Nasal Discomfort Stuffiness, Dryness, Rhinorrhea (runny nose) nih.gov

| Sensory Irritation | Lacrimation (tearing), Throat Irritation | nih.gov |

Role of Specific Excipients in Abuse Deterrence

The abuse-deterrent properties of this compound are conferred by the AVERSION® Technology, which incorporates specific inactive ingredients, or excipients, designed to thwart common methods of opioid abuse, namely injection and insufflation (snorting). The two key excipients in this technology are polyethylene (B3416737) oxide (PEO) and sodium lauryl sulfate (B86663), each playing a distinct and crucial role in the formulation's abuse-deterrent mechanism.

Contributions of Polyethylene Oxide (PEO) to Formulation Integrity and Gelling

Polyethylene oxide (PEO) is a high molecular weight polymer that serves as a fundamental component of the physical and chemical barriers in this compound's abuse-deterrent formulation. nih.govpurdue.edu Its primary contributions are enhancing the tablet's physical integrity and forming a viscous gel upon attempted dissolution, which helps to deter abuse by injection.

When subjected to tampering such as crushing or grinding, the PEO in the formulation contributes to the tablet's hardness and resistance to being easily reduced to a fine powder. nih.gov Some abuse-deterrent formulations utilize a heat treatment process, known as sintering, which further increases the mechanical strength of PEO-containing tablets, making them more difficult to manipulate. uiowa.edu

The most significant abuse-deterrent feature of PEO is its ability to rapidly hydrate and swell in the presence of a solvent, forming a viscous gel. nih.gov This gelling property is intended to prevent the extraction of the active ingredient, oxycodone, into a solution suitable for injection. The high viscosity of the resulting gel makes it extremely difficult to draw into a syringe, thus acting as a significant deterrent to intravenous abuse. uiowa.edunih.gov The molecular weight of the PEO used in the formulation is a critical factor, with higher molecular weight grades generally producing a more robust and viscous gel, further enhancing the abuse-deterrent properties. nih.gov

Function of Sodium Lauryl Sulfate in Aversive Response Generation

Sodium lauryl sulfate (SLS) is incorporated into the this compound formulation to act as an aversive agent, specifically to deter the route of abuse by nasal insufflation. ahdbonline.com Unlike PEO, which provides a physical barrier, SLS introduces an unpleasant physiological response when the tablet is manipulated and snorted.

Should an individual attempt to crush the this compound tablet and inhale the resulting powder, the sodium lauryl sulfate is intended to cause irritation to the nasal passages. ahdbonline.com This can lead to a variety of uncomfortable sensations, thereby making the experience of snorting the drug aversive. The aim is to discourage this method of abuse by associating it with a negative physical reaction.

Clinical studies have evaluated the effects of intranasally administered crushed this compound tablets. In a study involving non-dependent, recreational opioid users, the intranasal administration of crushed this compound was associated with lower "drug liking" scores compared to crushed immediate-release oxycodone without the AVERSION® Technology. mass.gov Subjects in the study also reported more nasal-related symptoms with the this compound formulation. mass.gov

Compound Names Mentioned in the Article

Evaluation of Abuse Deterrent Properties: Methodologies and Research Findings

In Vitro Manipulation and Extraction Studies (Category 1)

In vitro studies are designed to assess a formulation's physical and chemical barriers to manipulation. These laboratory tests simulate the methods abusers might use to compromise a drug's intended delivery mechanism to extract the active ingredient for non-prescribed routes of administration.

A primary method of preparing a prescription opioid for intravenous abuse involves dissolving a crushed tablet in a solvent to extract the active pharmaceutical ingredient. Oxaydo's formulation is designed to counter this by forming a viscous gel upon contact with solvents. ascpt.orgdovepress.com This is achieved through the inclusion of inactive ingredients such as polyethylene (B3416737) oxide, a high molecular weight polymer. ascpt.org

When attempts are made to dissolve the tablet, even in small volumes of liquid, the formulation transforms into a gelatinous mixture. dovepress.com This gelling property is intended to physically impede the withdrawal of the opioid into a syringe, thereby hindering the preparation of an injectable solution. While this mechanism is a key feature of the formulation, specific quantitative data from publicly available studies detailing the percentage of oxycodone recovered from this compound in various common solvents (e.g., water, ethanol) is limited. An FDA review of the New Drug Application for a predecessor product with similar technology noted that the submitted procedures and techniques were incomplete in fully assessing the feasibility of preparing an injectable solution. mass.gov

The efficacy of the gelling mechanism is directly related to its viscosity and resulting resistance to being drawn into a syringe (syringeability). The formulation's polyethylene oxide component contributes to the formation of a thick, viscous mass when hydrated. ascpt.org

Research on the properties of viscous polymer solutions demonstrates the principles underlying this deterrent feature. Studies on high molecular weight polyethylene oxide solutions show that the force required for syringing and injection is significantly influenced by several factors:

Viscosity: Higher viscosity solutions require greater force to pull into and push out of a syringe. nih.gov

Needle Gauge: Finer needles (higher gauge numbers) require substantially more force for injection. nih.gov

Syringe Size: Larger syringe barrels correlate with a higher pushing force, increasing the difficulty of a one-handed injection. nih.gov

While these principles support the theoretical basis of this compound's deterrence to intravenous abuse, specific rheological data (e.g., viscosity in centipoise) and syringeability force measurements for manipulated this compound are not widely published. However, in vitro studies for similar abuse-deterrent products have demonstrated a decreased potential for manipulation, extraction, and syringeability. fda.gov

Unlike some extended-release opioid formulations that are hardened to resist crushing, this compound, as an immediate-release tablet, is not primarily designed to be crush-resistant. sec.govmass.gov Instead, its deterrence mechanism for the common abuse route of nasal insufflation (snorting) relies on aversive properties. The formulation contains sodium lauryl sulfate (B86663), an inactive ingredient that serves as a nasal irritant. dovepress.comhealthnet.com When the tablet is crushed and snorted, this agent is intended to cause an unpleasant burning sensation in the nasal passages, thereby discouraging this method of abuse. dovepress.comhealthnet.com

Clinical Abuse Potential Studies (Category 3)

Clinical abuse potential (CAP) studies, also referred to as human abuse potential (HAP) studies, represent the third category in the FDA's framework for evaluating abuse-deterrent formulations (ADFs). tandfonline.comdrugtargetreview.com These studies are designed to assess the relative abuse potential of a drug product in a controlled, clinical setting. For opioids like this compound, these studies typically involve experienced, non-dependent recreational drug users who can provide a subjective assessment of the drug's effects. nih.gov The primary goal is to determine whether the formulation is less attractive for abuse compared to a standard, non-abuse-deterrent formulation of the same opioid. tandfonline.com

Study Designs for Assessing Subjective Drug Effects (e.g., "Drug Liking," "Take Drug Again" measures)

To evaluate the subjective effects of this compound when manipulated for intranasal abuse, a double-blind, active-comparator, crossover study was conducted. mass.gov This type of study design is a standard approach for CAP studies, allowing for within-subject comparisons of different drug formulations. nih.gov The study enrolled 40 non-dependent, recreational opioid users qualified to assess the effects of intranasal drug administration. mass.govpharmacytimes.com

Participants in the study received single intranasal doses of crushed this compound tablets and crushed immediate-release (IR) oxycodone tablets in a randomized sequence. mass.govpharmacytimes.com The primary endpoints were subjective measures collected using visual analog scales (VAS), which are validated tools for quantifying subjective experiences. nih.gov Key measures included:

"Drug Liking": This is a standard primary endpoint in CAP studies, where participants rate how much they like the drug's effects on a scale, typically from 0 (maximum disliking) to 100 (maximum liking). nih.gov

"Take Drug Again": This measure assesses the participant's willingness to re-administer the drug, serving as an indicator of the reinforcing effects and future abuse potential. pharmacytimes.comnih.gov

Other Subjective Effects: Additional measures such as "Good Drug Effects" and "High" are often included to provide a more comprehensive picture of the drug's abuse potential. nih.gov

In the single-dose study comparing intranasal administration of crushed this compound to crushed IR oxycodone, the first period of the study showed small numeric differences in the mean and median drug liking scores, with lower scores observed for this compound. fda.govfda.gov A significantly higher percentage of subjects exposed to this compound reported that they would not take the drug again compared to those who received IR oxycodone. pharmacytimes.comfda.govsec.gov

Subjective Abuse Potential Measures for Intranasal this compound vs. IR Oxycodone
MeasureThis compound (Crushed)IR Oxycodone (Crushed)
"Would Not Take Drug Again" Response30%5%

Methodologies for Evaluating Aversive Responses to Manipulation

This compound is formulated with an inactive ingredient intended to produce aversive effects specifically when the tablet is crushed and snorted. mass.govsec.gov The methodology for evaluating these aversive properties involves documenting the adverse events and sensory experiences reported by participants following intranasal administration.

In the CAP study, subjects who self-administered crushed this compound intranasally reported a higher incidence of nasopharyngeal and facial adverse events compared to those who administered crushed IR oxycodone. fda.gov The inactive excipient is designed to cause nasal burning and irritation upon insufflation. mass.govsec.gov These aversive nasal symptoms were documented as part of the study's findings. mass.gov Additionally, the study noted that subjects had a decreased ability to completely insufflate the crushed this compound tablets within a specified time frame, suggesting the formulation's physical properties may also hinder intranasal abuse. fda.gov

Aversive Responses to Intranasal Administration
ObservationThis compound (Crushed)IR Oxycodone (Crushed)
Incidence of Nasopharyngeal/Facial Adverse EventsHigherLower
Reported Nasal SymptomsBurning and irritationNot reported as primary aversive feature

Synthetic Methodologies and Impurity Control

Chemical Synthesis Pathways of Oxycodone from Thebaine

The synthesis of oxycodone from thebaine is commonly described as a two-step process, although the conversion to the hydrochloride salt adds a third distinct phase. thieme-connect.de

Oxidation of Thebaine to 14-Hydroxycodeinone Intermediate

The initial step involves the oxidation of thebaine to form the intermediate 14-hydroxycodeinone. thieme-connect.degoogle.com Thebaine contains a conjugated diene moiety that is susceptible to oxidation. ineosopen.org This oxidation can be achieved using various peroxyacids or hydrogen peroxide in the presence of an acid. google.comineosopen.org For instance, thebaine can be dissolved in aqueous formic acid and treated with hydrogen peroxide. google.com Another method involves using peracetic acid in aqueous acetic acid. googleapis.com This oxidation introduces a hydroxyl group at the 14-position and creates an alpha, beta-unsaturated ketone (ABUK) structure, resulting in 14-hydroxycodeinone. google.comrobinskaplan.com

Catalytic Hydrogenation of 14-Hydroxycodeinone to Oxycodone Base

Following the oxidation, the 14-hydroxycodeinone intermediate undergoes a reduction reaction, specifically catalytic hydrogenation, to yield oxycodone base. thieme-connect.degoogle.com This step typically involves reacting 14-hydroxycodeinone with hydrogen gas in the presence of a noble metal catalyst, with palladium being the preferred catalyst, often supported on charcoal (Pd/C). google.com The hydrogenation saturates the carbon-carbon double bond that was part of the alpha, beta-unsaturated ketone system in 14-hydroxycodeinone, leading to the saturated ketone structure of oxycodone. chinesechemsoc.org This reduction can be performed in an appropriate acid, such as acetic acid. google.comgoogle.com

Conversion of Oxycodone Base to Oxycodone Hydrochloride

The final step in the synthesis of oxycodone hydrochloride is the conversion of the oxycodone base to its hydrochloride salt. google.com This is typically achieved by dissolving the oxycodone base in a suitable solvent mixture, often involving water and an organic acid like aqueous acetic acid, and then adding hydrochloric acid. google.comgoogle.com The reaction temperature during the dissolution of oxycodone base in aqueous organic acid can range from ambient temperature to about 70°C, with some methods suggesting temperatures less than 50°C, preferably less than 30°C, for optimal conversion. google.com This salt formation is essential for the pharmaceutical formulation of oxycodone hydrochloride.

Strategies for Impurity Minimization and Profile Control

Controlling impurities during the synthesis of oxycodone is critical to ensure the quality and safety of the final product. Several process-related impurities can form, and strategies are employed to minimize their levels. forensicrti.orgmdpi.com Regulatory bodies, such as the FDA, have established limits for certain impurities in oxycodone hydrochloride. forensicrti.orgregulations.gov

Control of 7,8-Dihydro-8,14-dihydroxycodeinone Impurity

The impurity 7,8-dihydro-8,14-dihydroxycodeinone (DHDHC) is a known process impurity that can be generated during the oxidation of thebaine to 14-hydroxycodeinone. patsnap.comptfs.comgoogleapis.com This impurity can be carried through the hydrogenation step and be present in the isolated oxycodone base. googleapis.comgoogle.com Under the acidic conditions used for converting oxycodone base to oxycodone hydrochloride, DHDHC can undergo acid-catalyzed dehydration, converting back into 14-hydroxycodeinone. google.comgoogleapis.comgoogle.com

Strategies to minimize DHDHC include optimizing the initial oxidation of thebaine. patsnap.com Some methods aim to prepare 14-hydroxycodeinone sulfate (B86663) intermediate in a way that minimizes DHDHC formation. patsnap.comptfs.comwipo.int Additionally, purification steps after the formation of oxycodone base, such as the addition of n-butanol, can help in the selective removal of impurities like DHDHC during the isolation process. google.comgoogleapis.com

Mitigation of 14-Hydroxycodeinone Impurity

The impurity 14-hydroxycodeinone (ABUK) is of particular concern due to its potential genotoxicity. robinskaplan.comregulations.govgoogleapis.com It is the immediate precursor to oxycodone in the synthesis, but residual amounts can remain in the final product. google.com Furthermore, as mentioned, 14-hydroxycodeinone can be formed during the conversion of oxycodone base to the hydrochloride salt from the dehydration of the DHDHC impurity under acidic conditions. google.comgoogleapis.comgoogle.com

To minimize 14-hydroxycodeinone in the final oxycodone hydrochloride, efficient methods for the conversion of oxycodone base are employed. patsnap.comwipo.int This includes carefully controlled conditions during the salt formation step. google.comgoogle.com Additionally, purification steps are utilized to reduce the levels of 14-hydroxycodeinone. google.comgoogleapis.com These can involve dissolving oxycodone base in a mixture of water and alcohol with excess hydrochloric acid, followed by reduction of residual 14-hydroxycodeinone using reducing agents such as zinc or magnesium metal, or treatment with compounds containing an -SH functionality like cysteine or sodium hydrosulfite. google.comgoogleapis.com Some processes also involve a hydrogenation step of the oxycodone hydrochloride composition to further reduce 14-hydroxycodeinone levels. google.com The United States Pharmacopeia (USP) and regulatory bodies have set specific acceptance criteria for impurities, including 14-hydroxycodeinone, in oxycodone hydrochloride, often requiring levels to be no more than 0.001% (10 ppm). googleapis.comforensicrti.orgregulations.gov

Optimization of Reaction Conditions for Enhanced Purity and Yield

The synthesis of oxycodone from thebaine typically proceeds through a two-step process: oxidation of thebaine to 14-hydroxycodeinone and subsequent hydrogenation of 14-hydroxycodeinone to oxycodone. rsc.orgresearchgate.net Each step involves specific reaction conditions that significantly impact the final purity and yield of oxycodone.

Oxidation of Thebaine to 14-Hydroxycodeinone

The oxidation of thebaine is a critical step, and the choice of oxidant and reaction medium plays a vital role in the yield and the profile of impurities. Various methods have been explored, including using hydrogen peroxide or peroxoacids in the presence of organic acids. google.comgoogle.com

Research has shown that the choice of organic acid affects the outcome. For instance, using glacial acetic acid or propionic acid can lead to higher yields compared to formic acid, which has been observed to cause complete degradation of thebaine. google.com Similarly, using an acidified aqueous solution of potassium chromate (B82759) did not result in appropriate oxidation. google.com

The ratio of reactants is also important. Studies have indicated that altering the ratio of thebaine to carboxylic acid (such as acetic acid) and peroxide can negatively affect the impurity profile and reduce the yield of oxidation products. google.com For example, changing the ratio of thebaine to acetic acid and hydrogen peroxide to 1g of thebaine to 16ml of acetic acid and 2ml of peroxide reduced the yield of oxidation products to about 93%. google.com

The reaction temperature for the oxidation step can be performed at ambient temperature, typically between 15°C and 30°C, or preferably between 20°C and 25°C. google.com Adding the peroxide at a depressed temperature (around 0°C-5°C) to the reaction mixture at ambient temperature is also a suitable approach. google.com

Employing the hydrochloride salt of thebaine in the oxidation step, instead of the free base form, has been reported to provide 14-hydroxycodeinone in high yield and purity. rsc.orgresearchgate.net

Hydrogenation of 14-Hydroxycodeinone to Oxycodone

The second step involves the catalytic hydrogenation of 14-hydroxycodeinone to oxycodone. Palladium-based catalysts, such as palladium-on-charcoal (Pd/C), are commonly used for this transformation. google.comgoogle.com

The solvent system used in the hydrogenation step significantly influences the purity of the final oxycodone product. Traditionally, aqueous acetic acid has been employed as the solvent. rsc.orgresearchgate.net However, this can lead to the generation of 14-hydroxydihydrocodeine as a dominant by-product. rsc.orgresearchgate.net

Studies have demonstrated that using 5% Pd/BaSO₄ as the catalyst and methanol (B129727) (MeOH) as the solvent can completely eliminate the formation of 14-hydroxydihydrocodeine, resulting in oxycodone with high yield and purity without the need for intermediate purification. rsc.orgresearchgate.net

The hydrogenation reaction can be performed under hydrogen gas pressure, for instance, at approximately 3 bar. google.com The temperature for the reduction reaction can range between -5°C and 30°C, or -5°C and 25°C. google.com While conducting the reaction at depressed temperatures (-5°C to 5°C) may require up to 100 hours for completion, performing it at ambient temperature (20°C-25°C) can reduce the reaction time to 30 hours. google.com

Monitoring the reaction progress, for example, by HPLC, is essential to ensure complete conversion of intermediates to oxycodone. google.com

Impurity Control

Controlling impurities is a major focus in the synthesis of oxycodone. 14-hydroxycodeinone is a key intermediate, but its presence as an impurity in the final product is undesirable. google.comgoogle.com Optimization of reaction conditions aims to minimize the formation of impurities like 14-hydroxycodeinone and 7,8-dihydro-8,14-dihydroxycodeinone (DHDHC), which can be formed during the oxidation and subsequent steps. google.comgoogle.com DHDHC can convert back to 14-hydroxycodeinone. google.com

Recrystallization of the isolated crude oxycodone product is a common purification technique that can increase the purity significantly, typically to greater than 98%. google.com

Electrochemical methods are also being explored for specific steps, such as the N-demethylation of oxycodone, which is relevant for synthesizing derivatives. Optimization of electrochemical reaction conditions, including flow rate and current settings in flow cells, has shown high selectivity and yield while minimizing dimer formation impurities. acs.orgacs.orgchemrxiv.org

Here is a summary of some research findings on the impact of reaction conditions:

Reaction StepCondition VariedObservationImpact on Purity/YieldSource
OxidationOrganic Acid (Formic vs. Acetic/Propionic)Formic acid caused thebaine degradation.Lower yield with formic acid. google.com google.com
OxidationOxidizing AgentAcidified aqueous potassium chromate was not effective.Inappropriate oxidation. google.com google.com
OxidationReactant Ratio (Thebaine:Acid:Peroxide)Changing ratio to 1g:16ml:2ml (acetic acid, H₂O₂) reduced yield.Reduced yield of oxidation products (approx. 93%). google.com google.com
OxidationThebaine Form (Free base vs. HCl salt)Using HCl salt in oxidation.High yield and purity of 14-hydroxycodeinone. rsc.orgresearchgate.net rsc.orgresearchgate.net
HydrogenationSolvent (Aqueous acetic acid vs. MeOH)Aqueous acetic acid generated 14-hydroxydihydrocodeine.MeOH eliminated this impurity, high yield/purity. rsc.orgresearchgate.net rsc.orgresearchgate.net
HydrogenationCatalyst (Aqueous acetic acid/Pd/C vs. MeOH/5% Pd/BaSO₄)Aqueous acetic acid/Pd/C led to by-product.MeOH/5% Pd/BaSO₄ eliminated by-product, high yield/purity. rsc.orgresearchgate.net rsc.orgresearchgate.net
HydrogenationTemperature (-5-5°C vs. 20-25°C)Lower temperature required longer reaction time (100 hrs vs 30 hrs).Affects reaction time, not explicitly purity/yield in this context. google.com google.com
PurificationRecrystallizationApplied to crude product.Purity increased to >98%. google.com google.com
Electrochemical N-DemethylationSolvent/Electrolyte (e.g., EtOH/KOAc)Specific combination showed high selectivity.Minimized dimer formation, high selectivity (>94%). chemrxiv.org chemrxiv.org
Electrochemical N-DemethylationFlow Rate/Current (in flow cell)Varied pump flow rate and current setting.Achieved quantitative HPLC yield at specific flow rate/current. acs.org acs.org

Analytical Methodologies for Oxaydo and Its Constituents

Quantitative Analysis of Oxycodone in Pharmaceutical Formulations

Accurate quantification of oxycodone hydrochloride in pharmaceutical formulations is fundamental for quality control and regulatory compliance. A variety of analytical techniques have been developed for this purpose, with chromatographic methods being the most prevalent due to their high sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of oxycodone. Methods are typically developed using a C18 or similar reverse-phase column with a mobile phase consisting of a buffer (e.g., phosphate or ammonium dihydrogen phosphate) and an organic solvent like acetonitrile or methanol (B129727). Detection is commonly performed using an ultraviolet (UV) detector. For instance, one HPLC method uses an Intersil ODS C18 column with a mobile phase of ammonium dihydrogen phosphate buffer (pH 5.0) and acetonitrile (55:45 v/v) at a flow rate of 1.0 mL/minute, with UV detection at 235 nm. Another method employs a Chromosil C-18 column with acetonitrile and water (60:40 % v/v, pH 5) as the mobile phase at a flow rate of 0.8 ml/min and UV detection at 286.9 nm.

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler and more rapid alternative for the determination of oxycodone hydrochloride in oral solutions. One validated HPTLC method utilizes silica gel plates with a mobile phase of propanol–acetic acid–water–25% ammonia–methanol (20 + 1 + 1 + 3 + 10) and detection at 234 nm. This method demonstrated precision and accuracy in the quantification of oxycodone.

Spectrophotometric methods have also been developed for the quantification of drugs in bulk and dosage forms. These methods can be simple and cost-effective alternatives to chromatographic techniques.

Table 1: HPLC Methods for Oxycodone Quantification
Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectorRetention Time (min)
Intersil ODS C18 (250mm x 4.6mm, 5µm)Ammonium dihydrogen phosphate buffer (pH 5.0) and Acetonitrile (55:45 v/v)1.0UV at 235 nmN/A
Chromosil C-18 (250mm x 4.6mm, 5µm)Acetonitrile and Water (60:40 % v/v, pH 5)0.8UV at 286.9 nm2.136
Primesep 200N/A (Reverse Phase)N/AUVN/A
Bondapak® C18 (3.9×300 mm, 10 μm)N/AN/AN/AN/A

Detection and Quantification of Abuse-Deterrent Excipients within the Formulation

Oxaydo is formulated with abuse-deterrent properties intended to discourage misuse, particularly via intranasal or intravenous routes. The inactive ingredients in this compound include colloidal silicon dioxide, crospovidone, magnesium stearate, microcrystalline cellulose, polyethylene (B3416737) oxide, and sodium lauryl sulfate (B86663) (SLS). Certain excipients, like SLS, are believed to contribute to the abuse-deterrent features by causing nasal irritation if the tablet is crushed and snorted. The formulation is also designed to turn into a viscous, gelatinous mixture when attempts are made to dissolve it in a solvent, hindering injection.

The quantitative analysis of these excipients is essential for ensuring the consistency and effectiveness of the abuse-deterrent features.

Sodium Lauryl Sulfate (SLS): Various analytical methods are available for the quantification of SLS in pharmaceutical products. A simple and economical colorimetric method involves the extraction of SLS with chloroform under acidic conditions, followed by the addition of methylene blue to form an ion pair that can be measured photometrically at 651 nm. Other techniques include High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC), often with evaporative light-scattering detection (ELSD). A validated HPTLC method for SLS uses a mobile phase of butanol, hexane, and glacial acetic acid (7:2:1 V/V/V) on silica gel plates.

Microcrystalline Cellulose (MCC): The quantification of MCC in a formulation can be challenging. One method involves dialysis to remove interfering substances, followed by enzymatic hydrolysis with cellulase and a reducing sugar assay to estimate the MCC content. The United States Pharmacopeia (USP) provides methods for the characterization of MCC, including tests for solubility, pH, and water-soluble substances, as well as an assay based on titration with ferrous ammonium sulfate after digestion with potassium dichromate and sulfuric acid.

Table 2: Analytical Methods for Abuse-Deterrent Excipients
ExcipientAnalytical MethodPrinciple
Sodium Lauryl Sulfate (SLS)ColorimetryFormation of a colored ion pair with methylene blue, measured photometrically.
Sodium Lauryl Sulfate (SLS)HPTLCChromatographic separation on silica gel followed by quantification.
Microcrystalline Cellulose (MCC)Enzymatic Hydrolysis/Reducing Sugar AssayEnzymatic breakdown of cellulose to reducing sugars, which are then quantified.
Microcrystalline Cellulose (MCC)Titration (USP Method)Oxidation with potassium dichromate and back-titration of the excess reagent.

Characterization of Manipulation Byproducts and Degradants

To circumvent the abuse-deterrent mechanisms of formulations like this compound, individuals may subject the product to various physical and chemical manipulations, such as exposure to high temperatures, acids, bases, or solvents. These conditions can lead to the degradation of oxycodone and the formation of new byproducts. Forced degradation studies are essential to identify these potential degradants and develop stability-indicating analytical methods.

Oxycodone is susceptible to degradation under several conditions:

Acid and Heat: Strong acid hydrolysis, especially at high temperatures, can cause the demethylation of oxycodone, converting it to oxymorphone. This process mimics one of the natural metabolic pathways of the drug.

Aldol Condensation: During long-term stability studies of an oxycodone hydrochloride injection, an unknown impurity was identified as an oxycodone aldol dimer. This suggests that under certain conditions, particularly weakly acidic environments, a condensation reaction can occur.

Oxidation: Treatment with hydrogen peroxide can lead to the formation of oxidation products, such as N-oxides.

Thermal Decomposition: When heated to decomposition, oxycodone can emit toxic fumes of nitrogen oxides.

The characterization of these degradants is typically performed using hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which provides both separation and structural information. Two-dimensional LC coupled with quadrupole time-of-flight mass spectrometry (QTOF MS/MS) has been used for the preliminary characterization of complex degradation products like the aldol dimer.

Table 3: Known Degradation Products of Oxycodone
Degradation ConditionResulting Product/ByproductPlausible Mechanism
Strong Acid and High TemperatureOxymorphoneO-demethylation
Long-term stability (weakly acidic)Oxycodone Aldol DimerAldol condensation
Oxidative Stress (e.g., H₂O₂)N-oxide productsOxidation
High HeatToxic nitrogen oxidesThermal decomposition

Bioanalytical Methods for Oxycodone and Metabolite Quantification in Biological Samples

To understand the absorption, distribution, metabolism, and excretion (ADME) of oxycodone, sensitive and specific bioanalytical methods are required to quantify the parent drug and its major metabolites—noroxycodone and oxymorphone—in biological matrices such as plasma and urine. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its superior sensitivity and specificity.

These methods typically involve a sample preparation step to extract the analytes from the complex biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. Following extraction, the analytes are separated on a reverse-phase HPLC column and detected by a mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity. Deuterated analogs of the analytes are often used as internal standards to ensure accuracy and precision.

One validated LC-MS/MS method for human plasma has a calibration range of 0.1–25.0 μg/L for oxycodone and noroxycodone, and 0.1–5.0 μg/L for oxymorphone, with a lower limit of quantification (LLOQ) of 0.1 μg/L for all analytes. Another method for plasma and human liver microsomes (HLM) demonstrated a calibration range of 0.2–250 ng/mL, while for urine, the range was 10–5000 ng/mL.

Table 4: Bioanalytical LC-MS/MS Methods for Oxycodone and Metabolites
MatrixAnalytesSample PreparationCalibration Range (ng/mL)LLOQ (ng/mL)
Human PlasmaOxycodone, Noroxycodone, Oxymorphone, NoroxymorphoneProtein Precipitation0.1-25 (Oxy, Noroxy, Noroxymorph) 0.1-5 (Oxymorph)0.1
Human Plasma, Urine, HLMOxycodone, Noroxycodone, OxymorphoneLiquid-Liquid Extraction0.2-250 (Plasma, HLM) 10-5000 (Urine)0.2 (Plasma, HLM) 10 (Urine)
Rat PlasmaOxycodone, Oxymorphone, NoroxycodoneProtein Precipitation or Solid-Phase Extraction0.5-2500.5
Rat Brain TissueOxycodone, Oxymorphone, NoroxycodoneSolid-Phase Extraction20-1000 (Oxy) 4-1000 (Oxymorph, Noroxy)20 (Oxy) 4 (Oxymorph, Noroxy)

Regulatory Science and Post Approval Research on Abuse Deterrence

Regulatory Frameworks for Abuse-Deterrent Formulation Evaluation

The U.S. Food and Drug Administration (FDA) has actively encouraged the development of ADFs as a strategy to combat the prescription opioid abuse epidemic. tandfonline.comamericanpharmaceuticalreview.com. The FDA has issued guidance documents outlining the studies needed to evaluate whether a formulation possesses abuse-deterrent properties and to support corresponding claims in product labeling pharmacytimes.comamericanpharmaceuticalreview.comtandfonline.comahdbonline.com.

FDA Guidance and Category-Based Study Requirements (Category 1, 2, and 3)

The FDA guidance specifies a multi-pronged approach for assessing ADFs, requiring data from several categories of studies conducted prior to marketing (premarket) and after marketing (postmarket) tandfonline.comahdbonline.comahdbonline.comnih.gov. Premarket evaluation typically requires submission of data from three categories of studies:

Category 1: Laboratory-Based In Vitro Manipulation and Extraction Studies: These studies assess the extent to which the physical and chemical properties of the formulation can resist manipulation methods commonly used by abusers, such as crushing, cutting, grinding, or extraction with various solvents americanpharmaceuticalreview.comtandfonline.comnih.gov. The goal is to determine how easily the abuse-deterrent properties can be defeated or compromised tandfonline.comahdbonline.combiopharmaservices.com. For Oxaydo, studies demonstrated that attempts to extract the active ingredient using solvents convert the tablet into a viscous gelatinous mixture that hinders injection. Additionally, an inactive ingredient is included to cause burning and irritation to nasal passages if the product is crushed and snorted mass.govpharmacytimes.com.

Category 2: Pharmacokinetic (PK) Studies: These studies compare the pharmacokinetic profile of the manipulated formulation to that of the intact formulation and appropriate comparators (e.g., a non-ADF version of the same drug) tandfonline.comnih.govbiopharmaservices.com. The methods of manipulation used in PK studies are typically those identified as most effective in the Category 1 studies for releasing the drug tandfonline.com. These studies help understand the in vivo properties of the formulation and whether manipulation leads to a rapid increase in drug exposure that could be associated with a "liking" or "high" effect nih.gov.

Category 3: Human Abuse Potential Studies: Conducted in recreational drug users, these clinical studies evaluate the "drug liking," "drug high," and other subjective effects of the ADF (both intact and manipulated) compared to a positive control (a known abused substance, often a non-ADF version of the same opioid) and placebo tandfonline.comnih.govbiopharmaservices.com. These studies are crucial for assessing the impact of the abuse-deterrent properties on the attractiveness and rewarding effects of the formulation to potential abusers ahdbonline.combiopharmaservices.com. For this compound, a study in non-dependent opioid users compared the drug liking of crushed this compound tablets and crushed IR oxycodone administered intranasally. Results indicated that a higher percentage of users would not take crushed this compound again compared to crushed non-ADF IR oxycodone pharmacytimes.com. However, the FDA instructed the inclusion of a disclaimer stating there is no evidence that this compound has reduced abuse liability compared to IR oxycodone mass.gov.

Beyond these premarket requirements, the FDA also outlines a fourth category:

Category 4: Postmarket Studies: These are observational studies conducted after the ADF is marketed to evaluate its impact on abuse, misuse, and related adverse clinical outcomes in real-world settings pharmacytimes.comtandfonline.comahdbonline.comnih.gov.

Design and Implementation of Epidemiological Studies for Abuse Reduction Assessment

Epidemiological studies are essential for assessing the real-world impact of ADFs on abuse reduction ahdbonline.comfda.govmypcnow.org. These studies aim to determine whether the introduction of an ADF results in a significant decrease in abuse within the community compared to conventional opioid formulations tandfonline.com. Designing and implementing such studies presents unique challenges due to the nature of abuse and the data sources available fda.gov.

Studies often utilize data from various sources, including surveillance systems like the Researched Abuse, Diversion and Addiction-Related Surveillance (RADARS®) system and Inflexxion's National Addictions Vigilance Intervention and Prevention Program (NAVIPPRO™), as well as health insurance claims databases tandfonline.com. These data sources can provide insights into trends in abuse, routes of administration, and related outcomes tandfonline.comnih.gov.

Key considerations in the design of epidemiological studies for abuse reduction assessment include:

Defining and measuring abuse: Abuse can manifest in various ways, including oral ingestion of manipulated product, intranasal insufflation, and intravenous injection. Studies need to capture these different routes of administration. fda.gov

Identifying appropriate comparison groups: Comparing outcomes in users of the ADF to users of non-ADF formulations of the same opioid or other opioids is crucial. nih.gov

Accounting for confounding factors: Numerous factors beyond the ADF itself can influence abuse rates, such as changes in prescribing guidelines, law enforcement efforts, and the availability of illicit drugs. fda.govicer.org

Selecting relevant outcomes: Outcomes can include rates of abuse reported in surveys, treatment admissions, overdose events, and diversion reports. nih.gov

Studies evaluating the impact of ADFs on abuse have shown mixed results, with some indicating a decrease in abuse of the reformulated product, particularly via non-oral routes, but sometimes with a concomitant increase in the abuse of other opioids or heroin ahdbonline.commypcnow.orgpainphysicianjournal.com.

Methodological Considerations for Post-Marketing Surveillance of Abuse Liability

Post-marketing surveillance of abuse liability for ADFs involves ongoing monitoring and evaluation of their impact in the broader population after they become available fda.govmypcnow.orgmedicalletter.org. Methodological considerations are critical to ensure the reliability and validity of findings from post-marketing studies.

Important methodological aspects include:

Data Sources: Utilizing a combination of data sources, including spontaneous adverse event reports, poison control center data, drug abuse treatment center data, and prescription drug monitoring programs (PDMPs), can provide a more comprehensive picture of abuse patterns fda.govascopubs.org.

Numerator and Denominator: Accurately measuring the rate of abuse requires reliable data on both the number of abuse events (numerator) and the extent of exposure to the drug in the population (denominator). Determining the true extent of exposure, especially non-medical use, is challenging fda.gov. The number of dosage units dispensed is generally considered a better denominator than the number of prescriptions or patients for assessing abuse potential fda.gov.

Route-Specific Analysis: Given that ADFs often target specific routes of abuse (e.g., intranasal or injection), post-marketing surveillance should include analysis of abuse outcomes by route of administration fda.gov.

Changes in Abuse Patterns: Surveillance should be designed to detect potential shifts in abuse to other opioid products or illicit substances following the introduction of an ADF ahdbonline.comnih.govpainphysicianjournal.com.

Study Design: While observational studies are the primary method for post-marketing surveillance, various designs, such as interrupted time series analysis or comparative observational studies, can be employed. nih.gov

Challenges and Limitations in Measuring Real-World Abuse Deterrence and Impact on Public Health

Confounding Factors: It is difficult to isolate the impact of an ADF from other concurrent efforts to address the opioid epidemic, such as changes in prescribing guidelines, increased access to naloxone, and law enforcement interventions fda.govicer.org.

Data Limitations: No single national data source captures all aspects of prescription drug abuse at all levels of severity and links this information to relevant clinical and demographic data fda.gov. Data sources often capture only one piece of the puzzle (e.g., treatment admissions or overdose deaths) without the ability to link these events to specific products or patient characteristics fda.gov.

Underreporting and Ascertainment Bias: Abuse events may not always come to the attention of healthcare providers or be reported to surveillance systems, leading to underestimation of the true incidence of abuse fda.gov.

Evolving Abuse Methods: Abusers may develop new methods to circumvent the abuse-deterrent properties of a formulation, requiring ongoing monitoring and adaptation of surveillance methods.

Small Patient Populations: For newer ADFs, the relatively small number of patients prescribed the medication can make it challenging to detect statistically significant changes in abuse rates in large-scale epidemiological studies tandfonline.com.

Lack of Long-Term Data: Demonstrating a sustained reduction in abuse and a positive impact on public health requires long-term post-marketing surveillance, which may not be available for all ADFs icer.org.

Q & A

Basic Research Questions

Q. What are the key pharmacokinetic parameters of Oxaydo (oxycodone HCl) in preclinical models, and how do they inform dose optimization in human trials?

  • Methodology : Use PICO (Population: animal/human models; Intervention: this compound dosing; Comparison: placebo/other opioids; Outcome: bioavailability, half-life) to design pharmacokinetic studies. Employ LC-MS/MS for plasma concentration analysis and compartmental modeling (e.g., non-linear mixed-effects modeling) to derive parameters like Cmax, Tmax, and AUC .
  • Data Considerations : Compare results with established oxycodone formulations to assess differences in abuse-deterrent properties .

Q. How does this compound’s mechanism of action differ from conventional oxycodone in modulating μ-opioid receptor signaling?

  • Methodology : Conduct in vitro receptor binding assays using radiolabeled ligands (e.g., [³H]-DAMGO) to quantify receptor affinity. Pair with functional assays (e.g., cAMP inhibition) to evaluate efficacy. Use molecular dynamics simulations to analyze structural interactions between this compound’s formulation and receptor subtypes .

Q. What validated protocols exist for assessing this compound’s abuse-deterrent efficacy in animal models of drug-seeking behavior?

  • Methodology : Employ operant self-administration paradigms (fixed/variable ratio schedules) in rodent models. Compare breakpoints (effort required to obtain the drug) between this compound and non-abuse-deterrent oxycodone. Include mechanical testing (e.g., crush resistance) to correlate physicochemical properties with behavioral outcomes .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioavailability studies of this compound when administered with common CYP3A4 inhibitors?

  • Methodology : Perform crossover trials in healthy volunteers, stratifying participants by CYP3A4 genotype. Use physiologically based pharmacokinetic (PBPK) modeling to simulate drug-drug interactions. Validate with in vitro hepatocyte models to quantify metabolic inhibition .
  • Data Analysis : Apply Bland-Altman plots to assess agreement between observed and predicted AUC ratios. Address outliers via sensitivity analysis .

Q. What experimental designs minimize confounding variables when comparing this compound’s analgesic efficacy to other abuse-deterrent opioids in chronic pain cohorts?

  • Methodology : Implement a double-blind, active-controlled trial with stratified randomization (e.g., by pain etiology). Use mixed-effects models to adjust for baseline pain scores, comorbidities, and prior opioid exposure. Include a washout period and rescue analgesia protocols to isolate treatment effects .
  • Ethical Considerations : Predefine stopping rules for inadequate analgesia or adverse events (e.g., respiratory depression) .

Q. How should researchers analyze contradictory findings in this compound’s long-term safety profile, particularly regarding opioid-induced hyperalgesia (OIH)?

  • Methodology : Conduct longitudinal studies with quantitative sensory testing (QST) to measure pain thresholds. Compare OIH incidence between this compound and placebo using Cox proportional hazards models. Incorporate biomarkers (e.g., CSF proinflammatory cytokines) to mechanistically link findings .
  • Critical Evaluation : Apply Hill’s criteria for causation to distinguish OIH from disease progression .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are recommended for handling missing data in this compound trials with high dropout rates due to adverse effects?

  • Strategy : Use multiple imputation (MI) with sensitivity analysis under missing-not-at-random (MNAR) assumptions. Compare results with complete-case analysis to assess bias. Pre-specify handling of missing data in the SAP (statistical analysis plan) .

Q. How can meta-analyses reconcile heterogeneity in this compound’s efficacy across diverse demographic subgroups (e.g., elderly vs. non-elderly)?

  • Strategy : Perform subgroup analyses using IPD (individual patient data) meta-analysis. Apply random-effects models to estimate pooled effect sizes and quantify heterogeneity (I² statistic). Use meta-regression to explore covariates like renal function or genetic polymorphisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxaydo
Reactant of Route 2
Oxaydo

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.